Cloruro de palmitoilcolina

Descripción general

Descripción

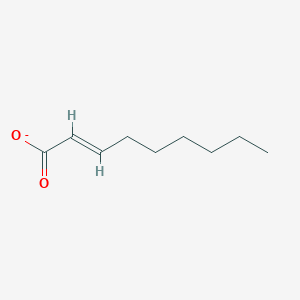

Palmitoilcolina (cloruro) es un compuesto de acilcolina con la fórmula química C21H44NO2 • Cl. Es conocido por su capacidad para inhibir la actividad de la proteína quinasa C e inducir hemólisis en eritrocitos de rata .

Aplicaciones Científicas De Investigación

La palmitoilcolina (cloruro) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en varias reacciones químicas y estudios.

Biología: Se estudia por sus efectos en los procesos celulares y la actividad de la proteína quinasa C.

Mecanismo De Acción

La palmitoilcolina (cloruro) ejerce sus efectos reduciendo el estrés de la membrana y la actividad enzimática a través de la hidrólisis dependiente de iones calcio de las monocapas de fosfatidilinositol . Este mecanismo implica la activación de la fosfatidilinositol fosfodiesterasa, que juega un papel crucial en las vías de señalización celular .

Compuestos similares:

Palmitoilcarnitina: Otro compuesto de acilcolina que modula la activación de la proteína quinasa C.

Acetilcolina: Un neurotransmisor que también interactúa con la proteína quinasa C pero tiene diferentes propiedades estructurales.

Lisofosfatidilcolina: Un lípido que comparte algunas similitudes funcionales con la palmitoilcolina pero tiene roles biológicos distintos.

Singularidad: La palmitoilcolina (cloruro) es única debido a su inhibición específica de la actividad de la proteína quinasa C y su capacidad para inducir hemólisis en eritrocitos . Su estructura química y sus efectos biológicos distintivos la convierten en un compuesto valioso para la investigación en diversos campos científicos.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Palmitoylcholine chloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of its notable interactions is with protein kinase C, where it acts as an inhibitor at a concentration of 100 micromolar . This inhibition affects various signaling pathways and cellular processes. Additionally, palmitoylcholine chloride induces hemolysis in rat erythrocytes, demonstrating its ability to disrupt cell membranes . It also interacts with phosphatidylinositol phosphodiesterase, reducing membrane stress and enzyme activity .

Cellular Effects

Palmitoylcholine chloride has profound effects on various types of cells and cellular processes. In erythrocytes, it induces hemolysis, leading to the breakdown of red blood cells . This compound also influences cell signaling pathways by inhibiting protein kinase C, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Furthermore, palmitoylcholine chloride affects gene expression and cellular metabolism by modulating the activity of enzymes involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of palmitoylcholine chloride involves its interaction with specific biomolecules and enzymes. It binds to protein kinase C, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses. Additionally, palmitoylcholine chloride interacts with phosphatidylinositol phosphodiesterase, reducing its activity and influencing membrane dynamics . These interactions highlight the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palmitoylcholine chloride can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity may degrade over time, leading to reduced efficacy in long-term experiments. In vitro studies have shown that prolonged exposure to palmitoylcholine chloride can result in sustained inhibition of protein kinase C and persistent hemolysis in erythrocytes . These temporal effects underscore the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of palmitoylcholine chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase C and induces hemolysis without causing significant toxicity . At higher doses, palmitoylcholine chloride can lead to adverse effects, including severe hemolysis and potential toxicity to other cell types . These dosage-dependent effects highlight the need for careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

Palmitoylcholine chloride is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as protein kinase C and phosphatidylinositol phosphodiesterase, influencing their activity and modulating metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism. Understanding the metabolic pathways of palmitoylcholine chloride is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, palmitoylcholine chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within cells can influence its activity and efficacy, making it essential to study its transport mechanisms in detail.

Subcellular Localization

Palmitoylcholine chloride exhibits specific subcellular localization, which can affect its activity and function. It is known to target cell membranes and interact with membrane-associated enzymes such as protein kinase C and phosphatidylinositol phosphodiesterase . These interactions are often mediated by targeting signals or post-translational modifications that direct the compound to specific cellular compartments. Understanding the subcellular localization of palmitoylcholine chloride is vital for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La palmitoilcolina (cloruro) se puede sintetizar a través de la reacción del ácido palmítico con cloruro de tionilo para formar cloruro de palmitoílo, que luego se hace reaccionar con colina . Las condiciones de reacción típicamente implican calentar la mezcla a temperaturas entre 60 y 75 grados Celsius durante 0.5 a 2 horas en presencia de una amina orgánica .

Métodos de producción industrial: La producción industrial de palmitoilcolina (cloruro) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de materias primas fácilmente disponibles, equipos de proceso simples y bajo consumo de energía, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: La palmitoilcolina (cloruro) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Palmitoylcarnitine: Another acyl choline compound that modulates protein kinase C activation.

Acetylcholine: A neurotransmitter that also interacts with protein kinase C but has different structural properties.

Lysophosphatidylcholine: A lipid that shares some functional similarities with palmitoylcholine but has distinct biological roles.

Uniqueness: Palmitoylcholine (chloride) is unique due to its specific inhibition of protein kinase C activity and its ability to induce hemolysis in erythrocytes . Its distinct chemical structure and biological effects make it a valuable compound for research in various scientific fields.

Propiedades

IUPAC Name |

2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABHLWJWDCWCRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623013 | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2932-74-3 | |

| Record name | Palmitoylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

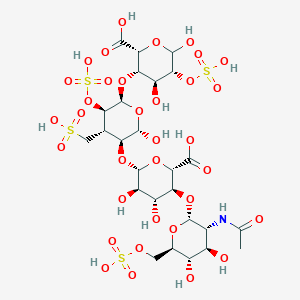

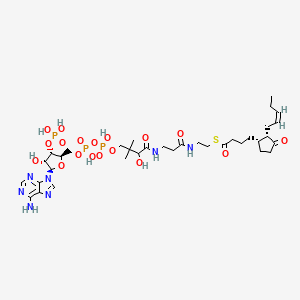

![2,3-dihydroxybutanedioic acid;2-[(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1262250.png)

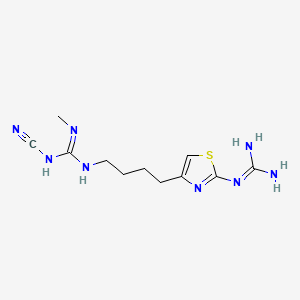

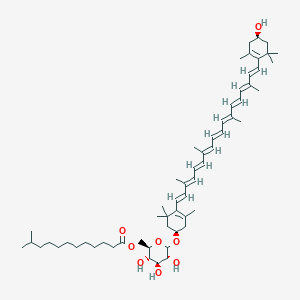

![Methyl 2-chloro-6-[3-fluoro-4-[1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B1262252.png)

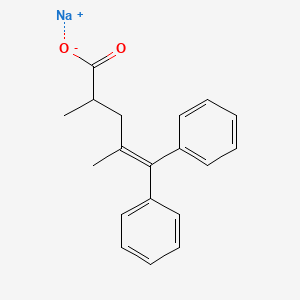

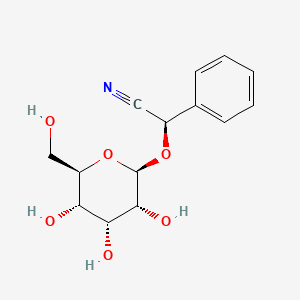

![17-[1-(3-hydroxy-3-methylbutoxy)ethyl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B1262253.png)